1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
The compound is a derivative of cyanoacetohydrazides . Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles . They can act as both N- and C-nucleophiles, and their reactions with various reactants are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Synthesis Analysis
Cyanoacetohydrazides can be used in the synthesis of a wide variety of heterocyclic compounds . They can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at multiple sites .Chemical Reactions Analysis
Cyanoacetohydrazides can undergo different types of reactions, including cyclocondensation and cyclization . They can react with numerous reactants (nucleophiles and electrophiles) to synthesize a variety of polyfunctional heterocyclic compounds .Scientific Research Applications
Synthesis and Characterization
The synthesis and structural elucidation of derivatives related to 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide have been described, showcasing the compound's versatility as a precursor for further chemical modifications. For example, Kariuki et al. (2022) reported the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, emphasizing the role of NMR spectroscopy and single-crystal X-ray diffraction in characterizing such compounds (Kariuki et al., 2022).
Biological Activities
- Antimicrobial and Anticancer Properties: Various studies have highlighted the antimicrobial and anticancer potential of triazole derivatives. For instance, the antimicrobial activity of new benzimidazole derivatives, including triazole compounds, was investigated by El-masry et al. (2000), revealing that some compounds exhibited potential antimicrobial activities (El-masry, Fahmy, & Abdelwahed, 2000). Additionally, Šermukšnytė et al. (2022) studied the effects of 1,2,4-triazole-3-thiol derivatives on cancer cell migration and growth, identifying compounds with significant cytotoxicity against various cancer cell lines (Šermukšnytė et al., 2022).
Mechanism of Action
Target of Action
The compound “1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide” is a heterocyclic compound containing a triazole ring . Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
Triazole compounds are known to bind to biological targets, potentially altering their function .
Biochemical Pathways
Without specific studies on “this compound”, it’s challenging to determine the exact biochemical pathways it affects. Triazole derivatives have been found to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Triazole derivatives have been reported to exhibit a wide range of biological activities .
Properties
IUPAC Name |
1-[2-(3-cyanophenyl)-2-hydroxyethyl]triazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c13-5-8-2-1-3-9(4-8)11(19)7-18-6-10(16-17-18)12(20)15-14/h1-4,6,11,19H,7,14H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGWXMWKQYGYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CN2C=C(N=N2)C(=O)NN)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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